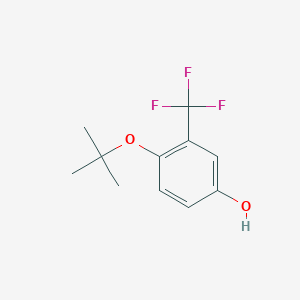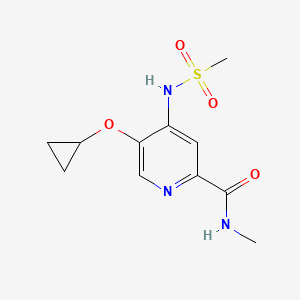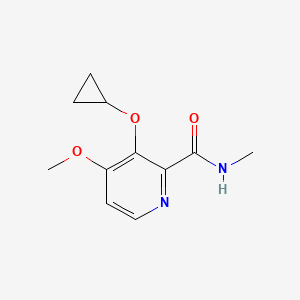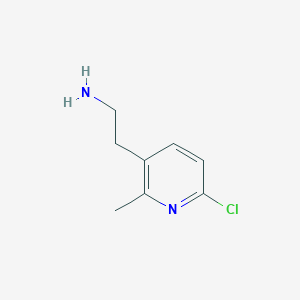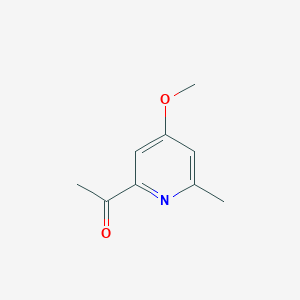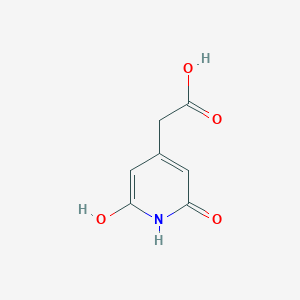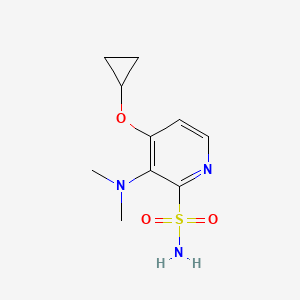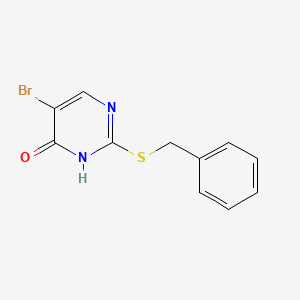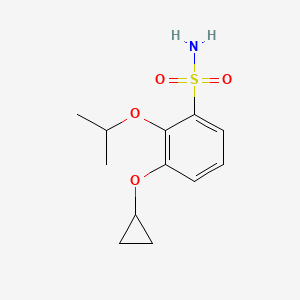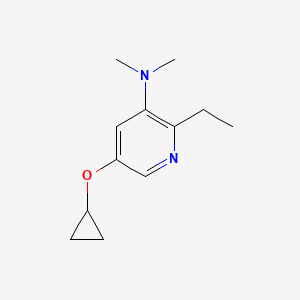
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C12H18N2O It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-ethylpyridine with cyclopropyl alcohol in the presence of a strong acid catalyst to form the cyclopropoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the pyridine ring.
2-Ethylpyridine: Contains the pyridine ring and ethyl group but lacks the cyclopropoxy and dimethylamino groups.
Uniqueness
5-Cyclopropoxy-2-ethyl-N,N-dimethylpyridin-3-amine is unique due to the combination of its cyclopropoxy, ethyl, and N,N-dimethylamino groups. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-ethyl-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-11-12(14(2)3)7-10(8-13-11)15-9-5-6-9/h7-9H,4-6H2,1-3H3 |
InChIキー |
IJKXAUCQMJZIBS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=N1)OC2CC2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


